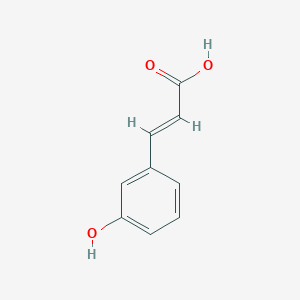

3-羟基肉桂酸

描述

3-Hydroxycinnamic acid is a type of hydroxycinnamic acid, which is a class of phenolic compounds possessing a C6-C3 carbon backbone derived from cinnamic acid through hydroxylation or methylation processes. These compounds are widely distributed in nature, found in foods like pears, coffee beans, and dandelions, and are known for their antioxidant, anti-inflammatory, and potential therapeutic properties (An et al., 2016).

Synthesis Analysis

The synthesis of hydroxycinnamic acids, including 3-Hydroxycinnamic acid, can be achieved through bacterial synthesis. For instance, by engineering the metabolic pathways of Escherichia coli, various types of hydroxycinnamates were synthesized from glucose, demonstrating the feasibility of biosynthetic production methods for these compounds (An et al., 2016).

Molecular Structure Analysis

The molecular structure of hydroxycinnamic acids is characterized by an aromatic ring with one or more hydroxyl groups attached, contributing to their antioxidant properties. The structure-activity relationships of these compounds indicate that certain modifications to the aromatic ring or the carboxylic function can significantly influence their biological activity (Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties

Hydroxycinnamic acids undergo various chemical reactions, including esterification and complexation with metals. For instance, 2-Hydroxy-3-carboxy-dihydrocinnamic acid forms tridentate complexes with Al(III) and Fe(III), showcasing the reactivity of these compounds towards metal ions, which may be relevant for their antioxidant mechanism (Bombi et al., 2007).

Physical Properties Analysis

The physical properties of hydroxycinnamic acids, such as solubility and melting point, are influenced by their molecular structure. The presence of hydroxyl groups makes these compounds relatively polar, affecting their solubility in water and organic solvents. These properties are crucial for their absorption and bioavailability in biological systems (El‐Seedi et al., 2012).

Chemical Properties Analysis

The antioxidant properties of hydroxycinnamic acids are well-documented, with these compounds acting as potent free radical scavengers. This activity is related to their ability to donate hydrogen or electrons and to stabilize the resulting phenoxyl radical through the delocalization within their structure. The structure-property-activity relationships established for these compounds suggest that their redox potentials could serve as a measure of antioxidant activity (Teixeira et al., 2013).

科学研究应用

抗氧化特性

3-羟基肉桂酸与其他羟基肉桂酸一样,以其抗氧化特性而闻名 . 它们与食物生物大分子(蛋白质和寡糖及多糖)相互作用,并表现出抗氧化特性,可防止某些蔬菜和食品成分(如花青素)降解 .

食品应用

这些化合物在食品工业中已有多种应用。例如,它们可用作食品纳米乳液和产品的防腐剂 . 它们还可以与食品生物聚合物共价结合,以创造新型成分和功能性食品 .

抗菌活性

研究表明,3-羟基肉桂酸可以抑制多种细菌的生长,包括导致口腔感染和食物腐败的细菌 .

血糖水平调节

研究发现,3-羟基肉桂酸可以调节血糖水平并改善胰岛素敏感性,这对糖尿病患者有益 .

抗紫外线辐射保护

对抗其他植物、昆虫、病毒和细菌的竞争性战争

这些化合物也由植物分泌,用于对抗其他植物、昆虫、病毒和细菌的竞争性战争 .

对植物气味、颜色和风味的贡献

生物技术方面

作用机制

Target of Action

The primary targets of 3-Hydroxycinnamic acid are reactive oxygen species (ROS) in cells . ROS are chemically reactive molecules that play a crucial role in cell signaling and homeostasis . When overproduced, ros can cause oxidative damage to cell structures, leading to various diseases .

Mode of Action

3-Hydroxycinnamic acid acts as a potent antioxidant, minimizing oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm . Its antioxidant activity is related to its hydrogen or electron donating capacity and its ability to delocalize/stabilize the resulting phenoxyl radical within its structure .

Biochemical Pathways

3-Hydroxycinnamic acid is part of the phenylpropanoid bioconversion pathways in the context of biorefineries . It is biosynthesized from L-phenylalanine or L-tyrosine by specific enzymes, namely, phenylalanine ammonia lyase and tyrosine ammonia lyase . The compound increases under stressful conditions, regulating physiological processes through acting as signaling molecules that regulate gene expression and biochemical pathways .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxycinnamic acid involves its absorption, distribution, metabolism, and excretion (ADME) properties . The compound’s bioavailability is impaired by its low release from proteins, decreasing the availability of its free forms for absorption . Despite this, the compound has been found to have a high apparent permeability coefficient (Papp), suggesting it can be moderately absorbed .

Result of Action

The action of 3-Hydroxycinnamic acid results in the protection of cellular components from oxidative damage, thereby maintaining cellular homeostasis . It also regulates blood sugar levels and improves insulin sensitivity, making it beneficial for individuals with diabetes . Furthermore, it has been shown to inhibit the growth of various bacteria, including those responsible for oral infections and food spoilage .

Action Environment

Environmental stresses, such as abiotic and biotic stresses, influence the action of 3-Hydroxycinnamic acid . These stresses are known to produce ROS, which 3-Hydroxycinnamic acid targets to minimize oxidative damage . Therefore, the compound’s action, efficacy, and stability can be influenced by the environmental conditions it is exposed to .

安全和危害

未来方向

Hydroxycinnamic acids and their derivatives have been investigated and applied in several research fields for their antioxidant, anti-inflammatory, and anti-bacterial activities. They have potential roles as valid alternatives to current therapies, supporting the management and rebalancing of skin disorders and diseases at different levels .

属性

IUPAC Name |

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDGJDHHZEWEP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336224 | |

| Record name | trans-m-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

14755-02-3, 588-30-7 | |

| Record name | trans-3-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14755-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014755023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamic acid, m-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-m-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWJ2DDJ34H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 194 °C | |

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-hydroxycinnamic acid?

A1: The molecular formula of 3-hydroxycinnamic acid is C9H8O3, and its molecular weight is 164.16 g/mol.

Q2: How does the position of the hydroxyl group on the cinnamic acid ring affect its activity?

A2: Research indicates that the position of the hydroxyl group significantly influences the activity of hydroxycinnamic acid derivatives. [, , ] For example, compounds with an ortho-dihydroxyl group, like caffeic acid (3,4-dihydroxycinnamic acid), exhibit higher antioxidant and antiproliferative activities compared to those with meta- or para-hydroxyl groups. [] This difference is attributed to the ability of ortho-dihydroxyl compounds to chelate metal ions, facilitating electron transfer and reactive oxygen species (ROS) generation. [] In the context of cellular uptake via monocarboxylic acid transporters (MCTs), meta- and para-hydroxylation of benzoic acid decreased uptake more significantly than ortho-hydroxylation. []

Q3: How does 3-hydroxycinnamic acid compare to its structural isomer, 4-hydroxycinnamic acid, in terms of physicochemical properties and biological activity?

A3: While both isomers share the same molecular formula, their properties and activities differ. Poly(3-hydroxycinnamic acid) (P3HCA) exhibits higher solubility in organic solvents compared to poly(4-hydroxycinnamic acid) (P4HCA). [] Regarding crystallinity, P4HCA shows higher crystallinity due to the para-hydroxyl group, while P3HCA exhibits lower crystallinity. [] In terms of cell adhesion, poly(3,4-dihydroxycinnamic acid) (PDHCA) shows the highest cell adhesion, followed by P3HCA, then P4HCA. [] These differences highlight the impact of hydroxyl group positioning on polymer properties and biological interactions.

Q4: What is the effect of 3-hydroxycinnamic acid on amyloid-beta (Aβ) aggregation?

A4: Studies show that 3-hydroxycinnamic acid and its structural analogs, including 3,4-dihydroxycinnamic acid and 3,4,5-trihydroxycinnamic acid, inhibit Aβ40 fibrillogenesis and mitigate Aβ40-induced cytotoxicity. [] This inhibitory activity is linked to the number of phenolic hydroxyl groups, with 3,4,5-trihydroxycinnamic acid being the most potent inhibitor among those tested. [] Molecular docking simulations suggest that these compounds primarily interact with Aβ40 through hydrogen bonding. [] These findings suggest that 3-hydroxycinnamic acid and its analogs have potential as therapeutic agents for Alzheimer's disease.

Q5: What is the role of 3-hydroxycinnamic acid in plant stress response?

A5: Research on Rhododendron chrysanthum demonstrates that 3-hydroxycinnamic acid levels increase in response to UV-B stress. [] This increase is part of a broader change in phenolic acid accumulation, which is influenced by abscisic acid (ABA). [] Externally applied ABA enhanced the plant's tolerance to UV-B radiation and further increased the accumulation of 3-hydroxycinnamic acid and other phenolic acids. [] This suggests that 3-hydroxycinnamic acid plays a role in the plant's defense mechanism against UV-B radiation, possibly through its antioxidant properties.

Q6: How is 3-hydroxycinnamic acid metabolized in the human body?

A6: Studies in human microbiota-associated (HMA) rats have shown that gut bacteria play a significant role in the metabolism of 3-hydroxycinnamic acid. [] HMA rats exhibited increased excretion of 3,4-dihydroxybenzoic acid, 2,4,6-trihydroxybenzaldehyde, and 2,4,6-trihydroxybenzoic acid compared to germ-free rats, suggesting that these are key metabolites of 3-hydroxycinnamic acid produced by gut bacteria. [] This microbial metabolism is further supported by in vitro studies where human fecal slurries efficiently degraded 3-hydroxycinnamic acid. []

Q7: What are the potential applications of polymers containing 3-hydroxycinnamic acid?

A7: Polymers incorporating 3-hydroxycinnamic acid, such as poly(3-hydroxycinnamic acid) (P3HCA), have shown promise in various applications. Due to their photoreactive properties, these polymers can undergo photoexpansion upon UV irradiation, enabling their use in photomechanical devices. [] Moreover, their biocompatibility and controllable cell adhesion properties make them suitable for biomedical applications such as tissue engineering scaffolds. [] Additionally, the incorporation of 3-hydroxycinnamic acid into poly(vinyl benzoxazine) has resulted in an intrinsically green flame-retardant polymer. []

Q8: What analytical techniques are used to identify and quantify 3-hydroxycinnamic acid and its derivatives in various matrices?

A8: Several analytical techniques are employed to study 3-hydroxycinnamic acid and its derivatives. High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (HPLC-DAD) is commonly used for the identification and quantification of phenolic compounds, including 3-hydroxycinnamic acid, in plant extracts and food products. [, , , ] For more comprehensive analysis, HPLC can be combined with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) to provide accurate identification and quantification of these compounds and their metabolites in biological samples. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)

![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)

![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)